2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
This compound features a 1,2,4-triazolo[4,3-a]pyrazine core substituted at position 8 with a 4-methylphenoxy group, at position 3 with an oxo moiety, and at position 2 with an acetamide-linked 4-methylbenzyl group. Its molecular formula is C₂₄H₂₃N₅O₃ (molecular weight: ~441.48 g/mol).
Properties
IUPAC Name |
2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-3-7-17(8-4-15)13-24-19(28)14-27-22(29)26-12-11-23-21(20(26)25-27)30-18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTQNDVPDXYEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Triazolo-Pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The triazolo-pyrazine core is further functionalized by introducing the 4-methylphenylmethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of signaling pathways involved in cell proliferation and survival, such as the c-Met/VEGFR-2 pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of structurally analogous compounds:
*Calculated based on molecular formula.
Biological Activity
The compound 2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide is a member of the triazolo[4,3-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 435.4 g/mol. The structure features a triazole ring, a pyrazine moiety, and various aromatic substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit a wide range of biological activities:
- Antibacterial Activity : Several studies have demonstrated the potential of these compounds against various bacterial strains. For instance, derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, indicating potential in inhibiting tumor growth through various mechanisms.
Antibacterial Activity
A study published in late 2023 highlighted the antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives. The microbroth dilution method was used to evaluate the minimum inhibitory concentrations (MICs) against common pathogens:
| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |
|---|---|---|
| 2e | 32 | 16 |
| Control (Ampicillin) | 16 | 8 |
The results indicated that compound 2e exhibited comparable antibacterial activity to ampicillin, underscoring the potential therapeutic applications of triazolo derivatives in treating bacterial infections .
Anticancer Activity
The anticancer properties of similar compounds have also been explored. Research focusing on structural modifications revealed that certain analogues can inhibit cell proliferation in cancer cell lines. For example:
- Mechanism of Action : Compounds were found to induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell cycle regulation and apoptosis pathways.
Case Study: Anticancer Efficacy
In a specific case study involving breast cancer cells treated with triazolo derivatives, significant changes were observed in gene expression related to apoptosis:
| Treatment | Bax Expression (Fold Change) | Bcl2 Expression (Fold Change) |
|---|---|---|
| Control | 1.0 | 1.0 |
| Compound A | 5.6 | 0.5 |
| Compound B | 3.2 | 0.7 |
These findings suggest that the tested compounds can effectively promote pro-apoptotic signaling while inhibiting anti-apoptotic signals .
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives can be influenced by their structural components:
- Substituent Effects : The presence of electron-donating groups on aromatic rings has been correlated with increased antibacterial activity.
- Hydrophobicity : Longer aliphatic chains enhance lipophilicity and cellular permeability, contributing to improved bioactivity.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?
The synthesis involves multi-step reactions, including condensation and substitution steps. Key parameters include:
- Temperature control : Maintaining reactions at 10–15°C to minimize side reactions (e.g., hydrolysis of the triazolo-pyrazine core) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics, while ethanol is used for recrystallization to improve purity .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaH) are critical for regioselective functionalization of the pyrazine ring .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and HPLC (C18 column, acetonitrile/water mobile phase) are standard for isolating intermediates and final products .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-methylphenoxy vs. 4-methylbenzyl groups) and assess stereochemistry .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ at m/z 478.2) .
- HPLC : Monitor purity (>95%) and detect trace impurities from incomplete reactions .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data on the compound’s biological activity across studies?
Contradictions may arise from variations in assay conditions or target specificity. Mitigation strategies include:
- Standardized assays : Use cell lines with validated expression of proposed targets (e.g., kinases, GPCRs) and control for metabolic stability .
- Dose-response profiling : Determine IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Off-target screening : Employ proteome-wide platforms (e.g., thermal shift assays or affinity chromatography) to identify unintended interactions .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic properties?
Focus on modifying specific functional groups while retaining core bioactivity:
- Lipophilicity adjustments : Replace the 4-methylphenoxy group with halogenated or methoxy substituents to alter logP and enhance blood-brain barrier penetration .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzylacetamide moiety to reduce CYP450-mediated oxidation .
- Solubility : Synthesize phosphate or hydrochloride salts of the free base to improve aqueous solubility for in vivo studies .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in neurological disease models?
- Target engagement assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to visualize binding in neuronal cells .
- Gene knockout models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., NMDA receptors) to assess functional dependence .
- Behavioral phenotyping : Test efficacy in rodent models of neuropathic pain or neurodegeneration with dose-dependent readouts .
Methodological Challenges
Q. How can researchers address low yields during the final coupling step of the acetamide moiety?
Common issues include steric hindrance or poor nucleophilicity. Solutions involve:
- Activating agents : Use HATU or EDCI/HOBt to facilitate amide bond formation between the triazolo-pyrazine core and 4-methylbenzylamine .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C) and improve efficiency .
- Protection/deprotection : Temporarily protect reactive sites (e.g., -NH groups) with Boc or Fmoc .
Q. What analytical techniques are recommended for detecting degradation products in stability studies?
- Forced degradation : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (pH 1–13) .
- LC-MS/MS : Identify degradation pathways (e.g., oxidation of the triazole ring or hydrolysis of the acetamide) .
- X-ray crystallography : Resolve structural changes in degraded samples (e.g., racemization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
